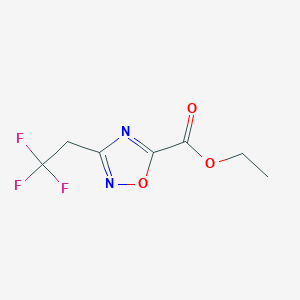

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 1343920-05-7

Cat. No.: VC7506141

Molecular Formula: C7H7F3N2O3

Molecular Weight: 224.139

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343920-05-7 |

|---|---|

| Molecular Formula | C7H7F3N2O3 |

| Molecular Weight | 224.139 |

| IUPAC Name | ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3 |

| Standard InChI Key | YPCJDJDMCLPBQN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NO1)CC(F)(F)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms. At position 3, a 2,2,2-trifluoroethyl group (–CH2CF3) introduces strong electron-withdrawing effects, while position 5 bears an ethyl ester (–COOEt) that enhances solubility in organic solvents . The trifluoroethyl moiety’s electronegativity influences the ring’s electron density, potentially modulating reactivity in substitution reactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1343920-05-7 |

| Molecular Formula | C₇H₇F₃N₂O₃ |

| Molar Mass | 224.14 g/mol |

| IUPAC Name | Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate |

| SMILES | CCOC(=O)C1=NC(=NO1)CC(F)(F)F |

| InChIKey | UFDGJXQKXGQKSH-UHFFFAOYSA-N |

Synthetic Methodologies

General Strategies for 1,2,4-Oxadiazole Synthesis

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. Two established methods are prevalent:

Method A: Amidoxime Acylation Followed by Cyclodehydration

This two-step approach involves:

-

Amidoxime Formation: Reaction of nitriles with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, catalyzed by triethylamine (TEA), yielding amidoximes .

-

Acylation and Cyclization: Amidoximes are acylated with carboxylic acids using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole), followed by cyclodehydration at elevated temperatures (100°C) to form the oxadiazole ring .

For ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate, the trifluoroethyl group likely originates from 2,2,2-trifluoroethyl nitrile or a corresponding carboxylic acid derivative.

Method B: One-Pot Synthesis from Nitriles

A streamlined one-pot procedure eliminates intermediate isolation:

-

In Situ Amidoxime Generation: Nitriles react with NH₂OH·HCl and TEA in ethanol under heating .

-

Concurrent Acylation and Cyclization: Addition of the carboxylic acid (e.g., ethyl oxalate) and coupling agents directly to the reaction mixture facilitates sequential acylation and ring closure .

Both methods achieve moderate yields (55–82%) for analogous compounds, though optimization may be required for the trifluoroethyl variant due to steric and electronic effects .

Physicochemical and Spectroscopic Characteristics

Thermal Stability and Boiling Point

While experimental data for this specific compound are unavailable, structurally similar ethyl 1,2,4-oxadiazole carboxylates exhibit boiling points between 344–360°C . The trifluoroethyl group’s strong C–F bonds likely enhance thermal stability, a hypothesis supported by the decomposition temperatures (>250°C) of related fluorinated oxadiazoles .

Spectral Signatures

-

Infrared (IR) Spectroscopy: Expected absorption bands include:

-

Nuclear Magnetic Resonance (NMR):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume